molecular formula C6H14ClN B1374713 (R)-1-cyclobutylethanamine hydrochloride CAS No. 677743-79-2

(R)-1-cyclobutylethanamine hydrochloride

Cat. No. B1374713
M. Wt: 135.63 g/mol
InChI Key: WLHYWKUHCPUOOO-NUBCRITNSA-N
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Description

This would typically involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.



Synthesis Analysis

This would involve a review of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the precise arrangement of atoms in the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis of Renewable Polyamides and Polyurethanes

Firdaus and Meier (2013) explored the use of cysteamine hydrochloride, similar to (R)-1-cyclobutylethanamine hydrochloride, for creating renewable monomers used in polyamide and polyurethane synthesis. They showed that these monomers could synthesize polyamides with adjustable thermal properties and were also utilized in isocyanate-free polyurethane synthesis, indicating new potential applications for renewable resources (Firdaus & Meier, 2013).

Pharmaceutical Research

Holm et al. (1990) studied the stereoselective pharmacokinetics and metabolism of cyclophosphamide enantiomers in humans and rabbits. This research highlights the significance of stereoisomers in drug development and their differential biological effects, a principle applicable to (R)-1-cyclobutylethanamine hydrochloride (Holm et al., 1990).

Drug-CD Complexation Studies

Lahiani-Skiba et al. (2007) investigated the complexation of hydrophilic molecules by cyclodextrins, demonstrating the feasibility of complexing water-soluble drugs, an approach relevant to the formulation of drugs like (R)-1-cyclobutylethanamine hydrochloride (Lahiani-Skiba et al., 2007).

Enantioselective Chromatographic Analysis

Ramisetti et al. (2017) studied the UHPLC separation of R- and S-enantiomers of Besifloxacin hydrochloride, focusing on enantiomeric purity, a methodology that can be applied to (R)-1-cyclobutylethanamine hydrochloride to assess its enantiomeric composition (Ramisetti et al., 2017).

Enantiomer Excretion Studies

Xue Ming (2003) conducted an HPLC determination of R-isomers of penehyclidine hydrochloride in mice, examining the stereo-selective excretion of drug isomers, which is also pertinent to the metabolic profiling of (R)-1-cyclobutylethanamine hydrochloride (Xue Ming, 2003).

Research in Stereochemistry

Takahashi et al. (1984) synthesized new optically pure cycloalkyl-N-2'-hydroxy-1'-isopropylethyl-2-phenylethylamine hydrochlorides, demonstrating the importance of stereochemistry in pharmacology, relevant to the study of (R)-1-cyclobutylethanamine hydrochloride (Takahashi et al., 1984).

Safety And Hazards

This would involve a review of the compound’s toxicity, flammability, and any other potential hazards.


Future Directions

This would involve a discussion of areas for future research, such as potential applications or modifications of the compound.


Please note that this is a general outline and the specific details would depend on the particular compound being studied. For “®-1-cyclobutylethanamine hydrochloride”, more specific information would likely require specialized knowledge or further research. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

(1R)-1-cyclobutylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5(7)6-3-2-4-6;/h5-6H,2-4,7H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHYWKUHCPUOOO-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-cyclobutylethanamine hydrochloride

CAS RN

677743-79-2
Record name (1R)-1-cyclobutylethan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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